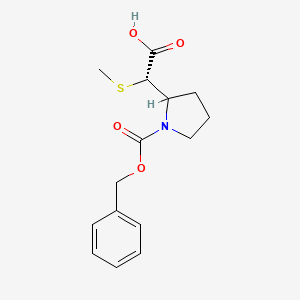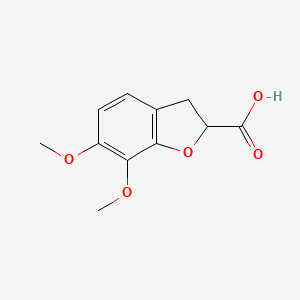
3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one is a brominated heterocyclic compound It is characterized by the presence of two bromine atoms at the 3 and 4 positions of the pyrrole ring, a cyclopropylmethyl group at the 1 position, and a ketone functional group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one typically involves the bromination of a suitable pyrrole precursor. One common method is the bromination of 1-(cyclopropylmethyl)-1H-pyrrole-2(5H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,4-dihydro-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at elevated temperatures.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Oxidation: Formation of oxidized pyrrole derivatives such as carboxylic acids.
Applications De Recherche Scientifique
3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Similar structure but lacks the cyclopropylmethyl group.
3,4-Dibromo-1-(methyl)-1H-pyrrol-2(5H)-one: Similar structure but has a methyl group instead of a cyclopropylmethyl group.
3,4-Dibromo-1-(ethyl)-1H-pyrrol-2(5H)-one: Similar structure but has an ethyl group instead of a cyclopropylmethyl group.
Uniqueness
The presence of the cyclopropylmethyl group in 3,4-Dibromo-1-(cyclopropylmethyl)-1H-pyrrol-2(5H)-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H9Br2NO |
|---|---|
Poids moléculaire |
294.97 g/mol |
Nom IUPAC |
3,4-dibromo-1-(cyclopropylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C8H9Br2NO/c9-6-4-11(3-5-1-2-5)8(12)7(6)10/h5H,1-4H2 |
Clé InChI |
PJCSVELBWOSGLX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CN2CC(=C(C2=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


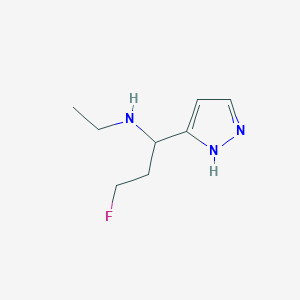
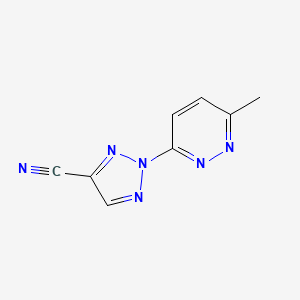

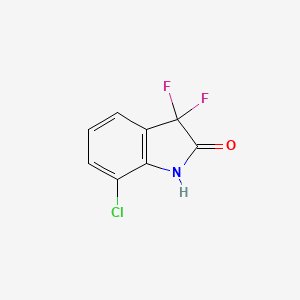
![4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11793519.png)
![2-Bromo-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793521.png)




![3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793538.png)
